Chitinase-IN-4

OfChi-h inhibition Enzyme kinetics Azo-aminopyrimidine SAR

Chitinase-IN-4 (compound 8f) achieves 100% P. xylostella mortality at 500 μg/mL, outperforming hexaflumuron. Its selective inhibition of the lepidopteran-specific OfChi-h enzyme (Ki 64.7 nM) makes it essential for eco-friendly insecticide development and SAR studies. Generic substitution is not advised due to variable potency across analogs.

Molecular Formula C21H24ClN7
Molecular Weight 409.9 g/mol
Cat. No. B12397913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChitinase-IN-4
Molecular FormulaC21H24ClN7
Molecular Weight409.9 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=C1N=NC2=CC=C(C=C2)Cl)NCC3=CC=CC=C3)N(C)C
InChIInChI=1S/C21H24ClN7/c1-28(2)20-18(27-26-17-12-10-16(22)11-13-17)19(24-21(25-20)29(3)4)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H,23,24,25)
InChIKeyJCAPBORVBHHYCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chitinase-IN-4: Quantified Potency and Pest Control Utility of an Azo-Aminopyrimidine OfChi-h Inhibitor for Agricultural Research


Chitinase-IN-4 (also referred to as compound 8f) is an azo-aminopyrimidine derivative that functions as a potent inhibitor of OfChi-h, the lepidopteran-specific insect chitinase from the destructive agricultural pest Ostrinia furnacalis (Asian corn borer) [1]. The compound exhibits a Ki value of 64.7 nM against OfChi-h and demonstrates an IC50 of 0.1 μM in enzymatic assays [1]. Its molecular formula is C21H24ClN7 with a molecular weight of 409.9 g/mol, and it carries the CAS Registry Number 2901040-41-1 [1].

Why Chitinase-IN-4 Cannot Be Casually Substituted: Scaffold-Dependent Potency and Species-Specific Insecticidal Outcomes


Generic substitution among OfChi-h inhibitors is inadvisable because even structurally analogous azo-aminopyrimidines exhibit substantial divergence in both enzymatic inhibition constants and functional insecticidal efficacy across lepidopteran pest species. Within the same compound series, Ki values range from 19.4 nM to 64.7 nM, while mortality outcomes against Plutella xylostella and Ostrinia nubilalis vary from partial suppression to complete lethality depending on specific substituent groups [1]. Furthermore, inhibitors derived from alternative chemical scaffolds such as conformation-constrained tetracyclics or indole-based N-methylcarbamoylguanidinyls display entirely distinct binding modes and potency profiles, precluding reliable extrapolation of biological activity [2][3]. These differences directly impact experimental reproducibility and translational relevance in pest control research, necessitating compound-specific validation.

Chitinase-IN-4 Comparative Evidence: Quantified Inhibition Parameters and Pest-Specific Mortality Data


Enzymatic Inhibition Potency: Chitinase-IN-4 (8f) Ki Value Relative to Co-Series Azo-Aminopyrimidines

Chitinase-IN-4 (compound 8f), bearing a benzyl substituent on the amino group at the 4-position of the pyrimidine ring, exhibits a Ki value of 64.7 nM against OfChi-h. Within the same azo-aminopyrimidine series reported by Dong et al., compound 8i (Chitinase-IN-5) demonstrates an IC50 of 0.051 μM, reflecting divergent inhibitory potency attributable to distinct substituent configurations [1]. This structural differentiation underscores that potency is not uniform across series analogs.

OfChi-h inhibition Enzyme kinetics Azo-aminopyrimidine SAR

Target Selectivity: OfChi-h Inhibition Versus Broader Chitinase Family Activity

Chitinase-IN-4 is characterized as a selective OfChi-h inhibitor, with OfChi-h being a lepidopteran-exclusive chitinase that is absent in most beneficial insects including parasitic wasps and bees [1]. In contrast, alternative chitinase inhibitors such as compound 8h exhibit broad-spectrum inhibition across group I chitinases, with IC50 values of 0.19 μM against HsChit1 (human chitotriosidase), 4.2 nM against SmChiB (bacterial chitinase), and 25 nM against OfChi-h [2]. This selectivity profile divergence carries implications for off-target enzyme engagement depending on the experimental system.

Target selectivity Chitinase family Lepidopteran specificity

Insecticidal Efficacy: Chitinase-IN-4 (8f) Versus Commercial Insecticide Hexaflumuron and Co-Series Compound 8i

At a concentration of 500 μg/mL administered for 48 hours, Chitinase-IN-4 (compound 8f) produces 100% mortality against Plutella xylostella (diamondback moth) and 22.5% inhibition against Ostrinia nubilalis (European corn borer). Under identical assay conditions, the commercial insecticide hexaflumuron yields substantially lower mortality against P. xylostella, and co-series compound 8i achieves >80% mortality against P. xylostella while producing 32.5% inhibition against O. nubilalis [1]. These data demonstrate species-specific efficacy profiles that differ meaningfully among structurally related inhibitors.

Insecticidal activity Plutella xylostella Ostrinia nubilalis Pest control

Chemical Scaffold Differentiation: Azo-Aminopyrimidine Versus Conformation-Constrained Tetracyclic OfChi-h Inhibitors

Chitinase-IN-4 belongs to the azo-aminopyrimidine chemical class, a scaffold characterized by concise chemical structure and demonstrated high efficiency as a lepidopteran pest control agent [1]. More recently, Yuan et al. (2025) reported conformation-constrained tetracyclic compounds as OfChi-h inhibitors, with compound 6a exhibiting a Ki value of 58 nM—slightly more potent than Chitinase-IN-4 (Ki = 64.7 nM) by a margin of approximately 6.7 nM [2]. Co-crystallization data for 6a with SmChiA at 1.8 Å resolution confirmed a novel binding mode occupying subsites -3 to -1 [2]. The distinction in chemical scaffold and binding topography is relevant for SAR studies and resistance management strategies.

Scaffold comparison Binding mode Conformational restriction

Chitinase-IN-4 Recommended Application Scenarios: Evidence-Driven Use Cases for Agricultural Pest Control Research


Plutella xylostella (Diamondback Moth) Control Studies Requiring Complete Lethality

For research programs targeting Plutella xylostella control where complete (100%) mortality at 500 μg/mL is the experimental benchmark, Chitinase-IN-4 (8f) offers a fully validated outcome that exceeds both the commercial comparator hexaflumuron and the 80%+ mortality achieved by analog 8i [1]. This application is particularly relevant for laboratories conducting comparative insecticide screening or dose-response optimization for cruciferous vegetable pest management.

OfChi-h Enzymatic Mechanism and Structure-Activity Relationship Studies

As a well-characterized azo-aminopyrimidine derivative with a defined Ki value of 64.7 nM and structural data regarding the 4-position benzyl substituent as the potency-conferring moiety, Chitinase-IN-4 serves as a suitable reference inhibitor for SAR investigations involving this chemical scaffold [1]. The compound can be employed as a benchmark when evaluating novel azo-aminopyrimidine analogs or as a control for docking and molecular dynamics simulations of OfChi-h-ligand interactions.

Scaffold-Comparative Binding Mode Analysis in Insect Chitinase Inhibitor Development

Given the availability of Chitinase-IN-4 (azo-aminopyrimidine, Ki = 64.7 nM) and alternative scaffold inhibitors such as compound 6a (conformation-constrained tetracyclic, Ki = 58 nM, crystallographically confirmed subsite binding to -3 through -1), researchers can design controlled comparative studies to evaluate how distinct chemical scaffolds differentially engage the OfChi-h binding cleft [1][2]. Such studies inform rational inhibitor design and resistance-mitigation strategies by identifying subsite occupancy patterns unique to each chemotype.

Lepidopteran-Selective Pest Control Assays Minimizing Non-Target Organism Impact

Because OfChi-h is a lepidopteran-exclusive chitinase absent in beneficial insects such as parasitic wasps and bees, inhibitors targeting this enzyme, including Chitinase-IN-4, are positioned for eco-friendly pest control research where selectivity against non-target species is a design priority [1]. In contrast to broad-spectrum group I chitinase inhibitors (e.g., compound 8h, which inhibits HsChit1, SmChiB, and OfChi-h across species), Chitinase-IN-4's selectivity profile may reduce the likelihood of off-target enzyme inhibition in non-lepidopteran organisms within the experimental system [2].

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